Stereospecific MAO-B Inhibition: 20-Fold Lower Potency of (+)-Deprenyl Versus (-)-Deprenyl in Rat Brainstem
In a direct head-to-head comparison using postnatal day 14 (P14) rat brainstem tissue, the (-)-enantiomer of deprenyl demonstrated substantially greater MAO-B inhibitory potency than the (+)-enantiomer. The ED50 for MAO-B inhibition was approximately 0.1 mg/kg for (-)-deprenyl and 2.0 mg/kg for (+)-deprenyl [1]. This stereospecific difference enables researchers to use (+)-deprenyl as a low-activity control compound in MAO-B inhibition studies, providing a critical negative control with identical physicochemical properties but attenuated target engagement.
| Evidence Dimension | MAO-B inhibition potency (ED50) |
|---|---|
| Target Compound Data | ED50 ≈ 2.0 mg/kg |
| Comparator Or Baseline | (-)-Deprenyl: ED50 ≈ 0.1 mg/kg |
| Quantified Difference | 20-fold lower potency for (+)-enantiomer |
| Conditions | P14 rat brainstem, measured 4 hr post-treatment |
Why This Matters
This 20-fold potency differential establishes (+)-deprenyl as an essential stereochemical control for validating MAO-B-mediated effects and ensures chiral purity in analytical method development.
- [1] Ansari KS, Yu PH, Kruck TP, Tatton WG. Rescue of axotomized immature rat facial motoneurons by R(-)-deprenyl: stereospecificity and independence from monoamine oxidase inhibition. J Neurosci. 1993;13(9):4042-53. View Source
